molecular formula C22H17NO5 B2490349 1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448074-86-9

1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2490349
CAS No.: 1448074-86-9
M. Wt: 375.38
InChI Key: UUVLEDVCOSHECV-UHFFFAOYSA-N
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Description

1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The chromene moiety in this compound is known for its diverse biological activities and is a common scaffold in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method is known for its high yield and efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

1'-(2-oxochromene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c24-17-12-22(28-19-8-4-2-6-15(17)19)9-10-23(13-22)20(25)16-11-14-5-1-3-7-18(14)27-21(16)26/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVLEDVCOSHECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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